molecular formula C14H11BrO B1266169 4-(Bromomethyl)benzophenone CAS No. 32752-54-8

4-(Bromomethyl)benzophenone

Cat. No.: B1266169
CAS No.: 32752-54-8
M. Wt: 275.14 g/mol
InChI Key: RYULULVJWLRDQH-UHFFFAOYSA-N
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Description

4-(Bromomethyl)benzophenone is an organic compound with the molecular formula C14H11BrO. It is characterized by a benzophenone core with a bromomethyl group attached to the para position of one of the phenyl rings. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including material science and pharmaceuticals .

Mechanism of Action

Target of Action

It is known to be used in the preparation of photoinitiators , suggesting that it may interact with light-sensitive proteins or molecules.

Mode of Action

It is known that benzophenones can undergo a photochemical reaction involving the carbonyl group . This suggests that 4-(Bromomethyl)benzophenone may also undergo similar reactions when exposed to light, leading to changes in its targets.

Pharmacokinetics

Its molecular weight of 27514 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

It is used in protein micropatterning , which allows proteins to be precisely deposited onto a substrate. This suggests that it may have effects on protein localization and function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, light exposure may trigger its photochemical reactions . Additionally, benzophenones have been identified as emerging contaminants in the environment , suggesting that they can persist and potentially exert effects in various environmental contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Bromomethyl)benzophenone can be synthesized through several methods. One common approach involves the bromination of benzyl alcohol derivatives. For instance, benzophenone can be reacted with N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to yield this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the bromination of benzyl alcohol derivatives under controlled conditions. The reaction is carried out in a suitable solvent, such as carbon tetrachloride or chloroform, and the temperature is maintained to optimize the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 4-(Bromomethyl)benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Bromomethyl)benzophenone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme inhibitors and as a building block for biologically active molecules.

    Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.

    Industry: The compound is employed in the production of polymers, resins, and other materials

Comparison with Similar Compounds

Uniqueness: 4-(Bromomethyl)benzophenone is unique due to the presence of both a bromomethyl group and a benzophenone core. This combination imparts distinct reactivity and versatility, making it valuable in various synthetic applications and research fields .

Properties

IUPAC Name

[4-(bromomethyl)phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYULULVJWLRDQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50186424
Record name 4-(Bromomethyl)benzophenone
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Molecular Weight

275.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32752-54-8
Record name 4-(Bromomethyl)benzophenone
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Record name 4-(Bromomethyl)benzophenone
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Record name 4-(Bromomethyl)benzophenone
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Record name 4-(bromomethyl)benzophenone
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Record name 4-(BROMOMETHYL)BENZOPHENONE
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Synthesis routes and methods I

Procedure details

4-Bromomethyl benzophenone (2) was prepared as described in Reference Example 1. 4-Bromomethyl benzophenone (2) was converted into 4-Hydroxylmethyl benzophenone (3) as described in Reference Example 2. To solution of 3 (2.5 g, 12 mmol) in ethanol (20 ml) was added hydrazine hydrate (2.9 g 59 mmol). The mixture was heated to reflux for 24 h. then concentrated in vacuo. The residue was portioned between DCM and water and the organic layer collected and concentrated to yield 4 (2.6 g, 98%) a mixture of cis and trans isomers and as a yellow semi solid; δH (CDCl3) 2.84, 3.09 (2×bs, 1H, OH), 4.51, 4.61 (2×s, 2H, CH2OH), 5.32 (bs, 2H, NNH2), 7.13-7.17 (m, 4H, 3-, 3′-, 5-, 5′-H), 7.30-7.43 (m, 5H, 2-, 2′-, 4′-, 6-, 6′-H) ppm; δC (CDCl3) 64.4, 64.6 (2×CH2OH), 126.4, 126.6, 127.7, 128.0, 128.1, 128.6, 128.8, 128.9, 129.3 (Ar—C), 131.8, 132.7 (2×1′-C), 137.5, 138.2 (2×1-C), 141.0, 141.8 (2×4′-C), 149.2 (C═N) ppm; νmax (thin film) 3384, 2870, 1583, 1444, 1412, 1015 cm−1; found (ES) 227.1180, C14H15N2O requires 227.1179.
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98%

Synthesis routes and methods II

Procedure details

A stirred mixture of 4-methyl benzophenone (1) (15.0 g, 76 mmol) and N-bromo succinimide (14.2 g, 80 mmoll) in chloroform (100 ml) was heated to reflux for 18 h. with a 100W bulb shining 2 cm from the flask. The reaction mixture was cooled, washed with water and concentrated in vacuo. The resulting solid was washed with diethyl ether to leave 2 (15.1 g, 72%) as a white solid; δH (CDCl3) 4.55 (2H, s, CH2Br), 7.46-7.84 (9H, m, Ar—H).
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15 g
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14.2 g
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72%

Synthesis routes and methods III

Procedure details

4-Bromomethyl benzophenone (2) was prepared as described in Reference Example 1. 4-Bromomethyl benzophenone (2) was converted into 4-Hydroxylmethyl benzophenone (3) as described in Reference Example 2. To a solution of 3 (0.5 g, 3.4 mmol) in dry THF (10 ml) was added sodium hydride (0.3 g, 60% dispersion in mineral oil, 6.7 mmol). The mixture was stirred for 5 min, then allyl bromide (0.8 g, 6.7 mmol) was added. The mixture as stirred for 18 h. the quenched with water and concentrated in vacuo. The residue was portioned between DCM and water, the organic layer collected, dried over MgSO4 and concentrated. A mineral oil impurity was removed using a silica plug eluting with petrol then ethyl acetate to yield 9 (0.6 g, 92%) as a yellow oil; δH (CDCl3) 4.08 (dt, 2H, J=1.4, 5.5 Hz, OCH2CH═CH2), 4.60 (s, 2H, ArCH2O), 5.24 (ddt 1H, J=1.4, 3.2, 10.3 Hz, OCH2CH═CHH), 5.34 (ddt 1H, J=1.4, 3.2, 17.3 Hz, OCH2CH═CHH), 5.88-6.08 (m, 1H, OCH2CH═CHH), 7.42-7.50 (m, 4H, 3-, 3′-, 5-, 5′-H), 7.54-7.62 (m, 1H, 4′-H), 7.78-7.82 (m, 4H, 2-, 2′-, 6-, 6′-H) ppm; δC (CDCl3) 61.4, 71.3 (ArCH2O, OCH2CH═CH2), 117.3 (OCH2CH═CH2), 127.0, 128.1 (3-, 3′-, 5-, 5′-C), 129.8, 130.1 (2-, 2′-, 6-, 6′-C), 132.2 (4′-C), 134.3 (OCH2CH═CH2), 136.6, 137.5 (1-, 1′-C), 143.1 (4-C), 196.2 (C═O) ppm; νmax (thin film) 3061, 2855, 1658, 1609, 1447, 1412, 1278, 1089, 924 cm−1; m/z (Er) 252 ([M+], 85%), 222 (100%); found 252.1158, C17H16O2 requires 252.1150.
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Synthesis routes and methods IV

Procedure details

4-Methylbenzophenone, 750 g (3.82 moles), was added to a 5 liter Morton flask equipped with an overhead stirrer and dissolved in 2850 ml of benzene. The solution was then heated to reflux, followed by the dropwise addition of 610 g (3.82 moles) of bromine in 330 ml of benzene. The addition rate was approximately 1.5 ml/min and the flask was illuminated with a 90 watt (90 joule/sec) halogen spotlight to initiate the reaction . A timer was used with the lamp to provide a 10% duty cycle (on 5 seconds, off 40 seconds), followed in one hour by a 20% duty cycle (on 10 seconds, off 40 seconds). At the end of the addition, the product was analyzed by gas chromatography and was found to contain 71% of the desired Compound VI, 8% of the dibromo product, and 20% unreacted 4-methylbenzophenone. After cooling, the reaction mixture was washed with 10 g of sodium bisulfite in 100 ml of water, followed by washing with 3×200 ml of water. The product was dried over sodium sulfate and recrystallized twice from 1:3 toluene : hexane. After drying under vacuum, 635 g of Compound VI were isolated, providing a yield of 60% and having a melting point of 112°-114° C. Analysis on an NMR spectrometer was consistent with the desired product: 1H NMR (CDCl3) aromatic protons 7.20-7.80 (m, 9 H) and benzylic protons 4.48 (s, 2 H). The final compound was stored for use in the preparation of a photoactivatable chain transfer agent as described in Example 7.
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dibromo
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60%

Synthesis routes and methods V

Procedure details

A mixture of 19.6 g. (0.1 mole) 4-methyl benzophenone 17.8 g. (0.1 mole) N-bromosuccinimide, 0.4 g. (0.0016 mole) benzoyl peroxide and 200 ml. carbon tetrachloride is refluxed for 18 hours. The mixture is then cooled and filtered, and the resulting solid is suspended in water, filtered and washed with water. The wet solid is dissolved in methylene chloride, washed with water and brine, dried over anhydrous magnesium sulfate and evaporated to give α-bromo-4-benzoyl toluene, m.p. 104° to 109° C.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of 4-(Bromomethyl)benzophenone in chemical synthesis?

A1: this compound serves as a valuable building block in organic synthesis. Its primary use stems from its reactivity as an alkylating agent. The bromine atom, being a good leaving group, allows for nucleophilic substitution reactions with various nucleophiles. This characteristic makes it particularly useful in synthesizing:

  • Photoinitiators: It acts as a precursor for several photoinitiators used in acrylate polymerization [, ]. These photoinitiators, often quaternary ammonium salts, generate reactive species upon UV irradiation, initiating the polymerization process.
  • Photocleavable cross-linking agents: It serves as a starting material for synthesizing photocleavable protein cross-linking agents [].
  • UV-absorbers: Researchers have explored its utility in creating novel water-soluble UV-absorbers [].
  • Organometallic complexes: Derivatives of this compound, specifically bipyridines, find application in synthesizing organometallic complexes []. These complexes exhibit interesting electrochemical properties and have potential use in materials science.

Q2: What is the structural characterization of this compound?

A2: this compound is an aromatic ketone with a bromomethyl substituent.

  • Spectroscopic Data:
    • 1H NMR: Characterized by distinct peaks corresponding to the aromatic protons and the methylene protons adjacent to the bromine atom [, ].
    • 13C NMR: Provides information about the carbon framework of the molecule [].
    • IR: Exhibits characteristic absorption bands for the carbonyl group and aromatic ring vibrations [, ].

Q3: How does the structure of this compound influence its reactivity?

A3: The key to the reactivity of this compound lies in its bromomethyl group.

    Q4: Are there alternative synthetic routes for producing this compound?

    A4: Yes, while commercially available, this compound can be synthesized from readily available starting materials:

    • Bromination of 4-Methylbenzophenone: This reaction typically involves reacting 4-methylbenzophenone with bromine in a suitable solvent like carbon tetrachloride []. Optimization of reaction conditions, such as temperature and reaction time, is crucial to achieving a high yield and purity.

    Q5: How is this compound incorporated into polymeric structures?

    A5: Researchers have successfully incorporated this compound into polymeric structures to create water-soluble photoinitiators [].

      Q6: What are the environmental concerns regarding this compound, and are there any mitigation strategies?

      A6: While specific data on the environmental impact of this compound might be limited, it's crucial to consider potential concerns associated with halogenated organic compounds.

        Q7: What analytical techniques are commonly employed for characterizing and quantifying this compound?

        A7: Several analytical techniques are crucial for the characterization and quantification of this compound:

        • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR are indispensable tools for structural elucidation, providing information about the proton and carbon environments within the molecule [, ].
        • Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups, such as the carbonyl group and aromatic ring vibrations [, ].
        • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound [].
        • Elemental Analysis (EA): EA determines the percentage composition of elements, confirming the purity and empirical formula [].

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